molecular formula C29H34BrN7O4S B12362457 Mlk-IN-2

Mlk-IN-2

Cat. No.: B12362457
M. Wt: 656.6 g/mol
InChI Key: KRRAGOABOIDARO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mlk-IN-2 involves multiple steps, starting with the preparation of the 3H-imidazo[4,5-b]pyridine core. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Mlk-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[4,5-b]pyridine derivatives, while reduction can produce reduced analogs .

Scientific Research Applications

Mlk-IN-2 has a wide range of applications in scientific research:

    Chemistry: It is used as a tool compound to study the inhibition of Mixed Lineage Kinase 3 and its effects on various biochemical pathways.

    Biology: The compound is employed in cellular studies to understand its impact on cell signaling and apoptosis.

    Medicine: this compound is investigated for its potential therapeutic effects in treating cancer and neurodegenerative diseases.

    Industry: The compound is used in the development of new drugs and therapeutic agents

Mechanism of Action

Mlk-IN-2 exerts its effects by inhibiting Mixed Lineage Kinase 3, a kinase involved in various cellular processes such as apoptosis and inflammation. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the modulation of cellular responses, making it a valuable tool in studying disease mechanisms .

Comparison with Similar Compounds

    MLK-IN-1: Another inhibitor of Mixed Lineage Kinase 3 with a different chemical structure.

    MLK-IN-3: A compound with similar inhibitory properties but varying potency and selectivity.

Uniqueness: Mlk-IN-2 is unique due to its specific 3H-imidazo[4,5-b]pyridine structure, which provides high selectivity and potency in inhibiting Mixed Lineage Kinase 3. This makes it a preferred choice for research applications where precise inhibition of the kinase is required .

Properties

Molecular Formula

C29H34BrN7O4S

Molecular Weight

656.6 g/mol

IUPAC Name

[3-[3-[6-bromo-7-[[(3S)-1-ethylsulfonylpyrrolidin-3-yl]amino]-1H-imidazo[4,5-b]pyridin-2-yl]-2,5-dimethylpyrrol-1-yl]phenyl]-morpholin-4-ylmethanone

InChI

InChI=1S/C29H34BrN7O4S/c1-4-42(39,40)36-9-8-21(17-36)32-25-24(30)16-31-28-26(25)33-27(34-28)23-14-18(2)37(19(23)3)22-7-5-6-20(15-22)29(38)35-10-12-41-13-11-35/h5-7,14-16,21H,4,8-13,17H2,1-3H3,(H2,31,32,33,34)/t21-/m0/s1

InChI Key

KRRAGOABOIDARO-NRFANRHFSA-N

Isomeric SMILES

CCS(=O)(=O)N1CC[C@@H](C1)NC2=C3C(=NC=C2Br)N=C(N3)C4=C(N(C(=C4)C)C5=CC=CC(=C5)C(=O)N6CCOCC6)C

Canonical SMILES

CCS(=O)(=O)N1CCC(C1)NC2=C3C(=NC=C2Br)N=C(N3)C4=C(N(C(=C4)C)C5=CC=CC(=C5)C(=O)N6CCOCC6)C

Origin of Product

United States

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